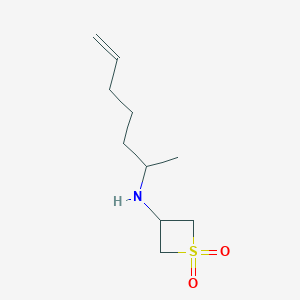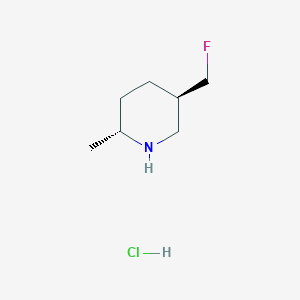![molecular formula C6H11FO B8221986 [trans-3-Fluorocyclopentyl]methanol](/img/structure/B8221986.png)
[trans-3-Fluorocyclopentyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[trans-3-Fluorocyclopentyl]methanol is an organic compound characterized by a cyclopentane ring substituted with a fluorine atom at the trans-3 position and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [trans-3-Fluorocyclopentyl]methanol typically involves the fluorination of cyclopentane derivatives followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired fluorination at the trans-3 position. Subsequent hydroxylation can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as copper or nickel-based systems can be employed to enhance the efficiency of the fluorination and hydroxylation steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, LiAlH4.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentyl derivatives.
科学研究应用
[trans-3-Fluorocyclopentyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [trans-3-Fluorocyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
[cis-3-Fluorocyclopentyl]methanol: Differing in the spatial arrangement of the fluorine atom.
[trans-3-Chlorocyclopentyl]methanol: Substitution of fluorine with chlorine.
[trans-3-Fluorocyclopentyl]ethanol: Replacement of the methanol group with an ethanol group.
Uniqueness: [trans-3-Fluorocyclopentyl]methanol is unique due to the specific positioning of the fluorine atom and the methanol group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The trans configuration provides distinct stereochemical properties that can affect its interactions and applications.
属性
IUPAC Name |
[(1R,3R)-3-fluorocyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCIWOGJGUWHI-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B8221904.png)



![2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8221940.png)




![6-Chlorothieno[2,3-b]pyridin-2-amine](/img/structure/B8221974.png)
![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8221977.png)
![Bicyclo[2.2.1]heptane-1,4-diol](/img/structure/B8221993.png)
![2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-](/img/structure/B8221997.png)

